7-ethoxy-5-(pyridin-4-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
Description
This compound belongs to the pyrazolo-benzooxazine class, characterized by a fused tricyclic system comprising a pyrazole ring, a benzooxazine moiety, and a pyridine substituent. The core structure is synthesized via a multi-step pathway involving chalcone intermediates, hydrazine cyclization, and subsequent condensation with pyridine-4-carbaldehyde . Key structural features include:
- 7-ethoxy group: Enhances metabolic stability and modulates electronic properties.
- 5-(pyridin-4-yl): Contributes to π-π stacking interactions in biological targets.
- 2-(p-tolyl): Improves lipophilicity and influences binding affinity.
The compound adheres to Lipinski’s and Veber’s rules, suggesting favorable oral bioavailability (molecular weight <500, logP <5, hydrogen bond donors/acceptors ≤5/10) . Its synthesis emphasizes regioselectivity, with ethanol or pyridine solvents and acid catalysts facilitating high yields .
Properties
IUPAC Name |
7-ethoxy-2-(4-methylphenyl)-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c1-3-28-22-6-4-5-19-21-15-20(17-9-7-16(2)8-10-17)26-27(21)24(29-23(19)22)18-11-13-25-14-12-18/h4-14,21,24H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQWVGYJWDAVCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=C(C=C4)C)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-ethoxy-5-(pyridin-4-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C24H23N3O2 and a molecular weight of 385.467 g/mol. Its structural characteristics include a benzo[e]pyrazolo framework with ethoxy and pyridinyl substituents that may contribute to its biological activity.
Research indicates that compounds within the oxazine class can induce various forms of cell death, including apoptosis and paraptosis. For instance, a related oxazine compound (BSO-07) has been shown to activate c-Jun N-terminal kinase (JNK), leading to increased reactive oxygen species (ROS) levels and subsequent apoptosis in breast cancer cells (MDA-MB231 and MCF-7) . This mechanism is crucial for developing therapies targeting drug-resistant cancers.
Key Mechanisms Identified:
- Apoptosis Induction: Activation of apoptotic pathways through JNK signaling.
- Paraptosis Induction: Alteration in protein expression related to paraptosis, such as ATF4 and CHOP.
- ROS Generation: Increased ROS levels that can damage cellular components leading to cell death.
Anticancer Properties
The compound's anticancer potential has been explored in various studies. A notable study demonstrated that oxazine derivatives could significantly reduce cell viability in human breast cancer cells by inducing apoptosis . The study highlighted the importance of the compound's structure in modulating its bioactivity.
Anti-inflammatory Effects
In addition to anticancer properties, derivatives of the pyrazolo framework have shown promising anti-inflammatory effects. A review of pyrazole derivatives indicated that certain compounds exhibited high selectivity for COX-2 inhibition, suggesting potential applications in treating inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis via JNK activation | |
| Anti-inflammatory | COX-2 inhibition | |
| Cytotoxicity | Increased ROS levels leading to cell death |
Case Studies
Case Study 1: Apoptosis Induction in Breast Cancer Cells
A study investigated the effects of BSO-07 on MDA-MB231 and MCF-7 breast cancer cells. The results showed significant cytotoxicity linked to increased expression of pro-apoptotic proteins such as Bax and PARP while decreasing anti-apoptotic proteins like Bcl-2 .
Case Study 2: Anti-inflammatory Activity Assessment
Another study synthesized various pyrazole derivatives and evaluated their anti-inflammatory activity using a carrageenan-induced edema model. The most potent compound exhibited an effectiveness greater than celecoxib, with minimal ulcerogenic effects on gastric tissues .
Comparison with Similar Compounds
Structural Analogues
The following table compares structural features of related pyrazolo-benzooxazines and heterocyclic derivatives:
Physicochemical and Pharmacokinetic Properties
Key Observations :
- Halogenation (e.g., Cl, Br) increases logP, reducing compliance with drug-likeness rules .
- Spiro derivatives retain bioavailability despite higher molecular weight due to balanced polarity .
- The target compound’s ethoxy group optimizes logP while maintaining synthetic feasibility .
Key Findings :
- Halogenated derivatives (e.g., 7,9-dichloro) show potent antimicrobial activity due to enhanced membrane permeability .
- Pyrazolo[1,5-a]pyrimidines exhibit high kinase selectivity, driven by morpholine/piperazine substituents .
- The target compound’s pyridinyl and ethoxy groups may synergize for CNS or anti-inflammatory applications, pending further studies .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the pyrazolo[1,5-c][1,3]oxazine core?
- Methodology : The core structure can be synthesized via cyclocondensation of substituted chalcones with hydrazine derivatives. For example, 2-hydroxychalcones (prepared from salicylic aldehydes and acetophenones) react with hydrazine to form pyrazoline intermediates. Subsequent reaction with pyridine carbaldehydes yields the fused oxazine ring system .
- Key Steps :
- Chalcone synthesis (Knoevenagel condensation) under reflux in ethanol.
- Cyclization using hydrazine hydrate at 80–100°C.
- Final ring closure with carbaldehydes in acetic acid.
Q. How can structural characterization of this compound be optimized using spectroscopic techniques?
- Methodology : Use a combination of -NMR, -NMR, IR, and mass spectrometry.
- -NMR detects ethoxy (-OCHCH) protons as a triplet at δ 1.3–1.5 ppm and pyridinyl protons as doublets near δ 8.5–9.0 ppm .
- -NMR identifies the oxazine carbonyl at δ 160–165 ppm and aromatic carbons in the range δ 110–150 ppm .
- IR confirms C-O-C (oxazine) stretching at 1200–1250 cm and pyridinyl C=N at 1580–1620 cm .
Q. What purification methods are recommended for isolating this compound?
- Methodology : Recrystallization from ethanol-DMF (1:1) mixtures yields high-purity crystals. Column chromatography (silica gel, ethyl acetate/hexane) resolves regioisomeric byproducts .
Advanced Research Questions
Q. How do substituents on the pyridinyl or p-tolyl groups influence bioavailability?
- Methodology : Apply Lipinski’s and Veber’s rules computationally.
- Replace pyridin-4-yl with pyridin-3-yl to assess hydrogen-bonding effects.
- Replace p-tolyl with electron-withdrawing groups (e.g., Cl, NO) to evaluate logP and solubility changes.
- Bioavailability decreases with bulky substituents due to reduced membrane permeability .
Q. What mechanistic insights explain regioselectivity during cyclization?
- Methodology : Use DFT calculations to model transition states.
- The oxazine ring forms preferentially at the 5,10b-positions due to steric hindrance from the ethoxy group at position 6.
- Pyridinyl nitrogen acts as a nucleophile, attacking the chalcone-derived carbonyl carbon .
Q. How can conflicting spectral data (e.g., unexpected -NMR splitting) be resolved?
- Case Study : A doublet for pyridinyl protons (expected as a singlet) may indicate rotameric equilibria.
- Solution : Variable-temperature NMR (VT-NMR) at –40°C to freeze conformational dynamics .
- Alternative : Use 2D-COSY to confirm coupling patterns .
Q. What catalytic systems enhance yield in large-scale synthesis?
- Methodology : Screen Lewis acids (e.g., ZnCl, BF-EtO) during cyclization.
- BF-EtO increases yield from 55% to 78% by stabilizing the oxazine transition state .
- Avoid AlCl, which promotes side reactions with the ethoxy group .
Data Analysis and Experimental Design
Q. How to design SAR studies for neuropharmacological activity?
- Framework :
- Core Modifications : Vary the ethoxy group (e.g., methoxy, propoxy) to assess metabolic stability.
- Substituent Libraries : Synthesize derivatives with halogenated p-tolyl groups for binding affinity assays.
- In Silico Screening : Dock compounds into GABA receptor models to prioritize targets .
Q. What computational tools predict metabolic degradation pathways?
- Tools : Use Schrödinger’s ADMET Predictor or SwissADME.
- Ethoxy groups undergo CYP450-mediated O-dealkylation, producing phenolic metabolites.
- Pyridinyl rings resist oxidation, enhancing in vivo stability .
Tables of Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
